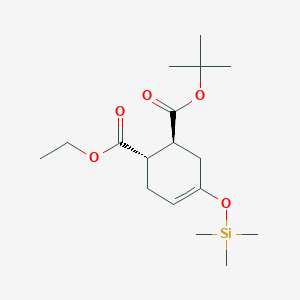
2-(Tert-butyl) 1-ethyl (1S,2S)-4-((trimethylsilyl)oxy)cyclohex-4-ene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butyl) 1-ethyl (1S,2S)-4-((trimethylsilyl)oxy)cyclohex-4-ene-1,2-dicarboxylate is a complex organic compound that features a cyclohexene ring with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl) 1-ethyl (1S,2S)-4-((trimethylsilyl)oxy)cyclohex-4-ene-1,2-dicarboxylate typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the ring structure.
Introduction of Substituents: The tert-butyl, ethyl, and trimethylsilyl groups can be introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a strong base.
Carboxylation: The carboxylate groups can be introduced through carboxylation reactions, where carbon dioxide is added to the compound in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cyclohexene ring or the substituents are oxidized to form new products.
Reduction: Reduction reactions can be used to reduce the carboxylate groups to alcohols or other functional groups.
Substitution: The substituents on the cyclohexene ring can be replaced with other groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using various halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexene ring can lead to the formation of a cyclohexanone derivative.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which 2-(Tert-butyl) 1-ethyl (1S,2S)-4-((trimethylsilyl)oxy)cyclohex-4-ene-1,2-dicarboxylate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or other mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene Derivatives: Compounds with similar cyclohexene ring structures but different substituents.
Carboxylate Esters: Compounds with similar carboxylate groups but different ring structures.
Uniqueness
The unique combination of substituents on the cyclohexene ring in 2-(Tert-butyl) 1-ethyl (1S,2S)-4-((trimethylsilyl)oxy)cyclohex-4-ene-1,2-dicarboxylate sets it apart from other similar compounds
Propriétés
Formule moléculaire |
C17H30O5Si |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
2-O-tert-butyl 1-O-ethyl (1S,2S)-4-trimethylsilyloxycyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H30O5Si/c1-8-20-15(18)13-10-9-12(22-23(5,6)7)11-14(13)16(19)21-17(2,3)4/h9,13-14H,8,10-11H2,1-7H3/t13-,14-/m0/s1 |
Clé InChI |
SYLXNPCYSAJNOS-KBPBESRZSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CC=C(C[C@@H]1C(=O)OC(C)(C)C)O[Si](C)(C)C |
SMILES canonique |
CCOC(=O)C1CC=C(CC1C(=O)OC(C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


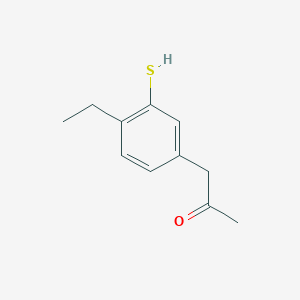




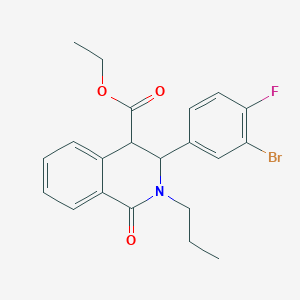
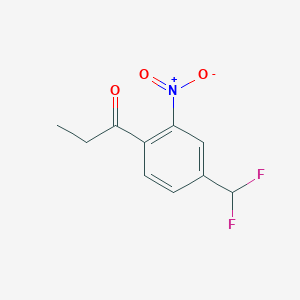


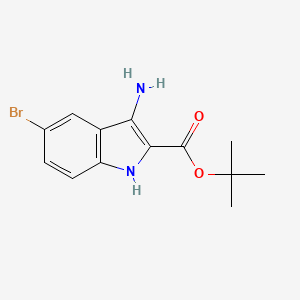


![1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine](/img/structure/B14050831.png)

